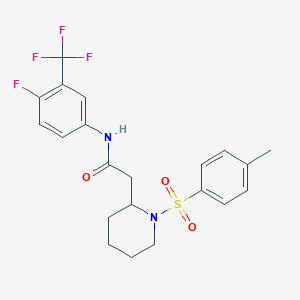

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a fluorine atom, and a tosylpiperidinyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl and piperidinyl components. The trifluoromethyl group is introduced through a trifluoromethylation reaction, while the tosyl group is added via tosylation of the piperidinyl ring. The final step involves coupling the phenyl and piperidinyl components using amide bond formation techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The fluorine atom in the phenyl ring can be oxidized under specific conditions.

Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl anion.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the trifluoromethyl group.

Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed:

Oxidation: Fluorinated phenols or carboxylic acids.

Reduction: Trifluoromethyl anions or alcohols.

Substitution: Tosylate derivatives or other functionalized piperidines.

Aplicaciones Científicas De Investigación

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and receptor binding assays.

Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

Industry: It is utilized in the production of advanced materials and catalysts.

Mecanismo De Acción

The mechanism by which N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the tosyl group modulates its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

N-(3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide: Lacks the fluorine atom on the phenyl ring.

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-methylpiperidin-2-yl)acetamide: Different piperidinyl group.

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-phenylpiperidin-2-yl)acetamide: Different substituent on the piperidinyl ring.

Uniqueness: N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide stands out due to its unique combination of trifluoromethyl and fluorine groups, which significantly impact its chemical and biological properties. This combination enhances its reactivity and binding affinity compared to similar compounds.

Actividad Biológica

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as LY2584702 tosylate, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C21H19F4N7O3S

- Molecular Weight : 477.52 g/mol

- CAS Number : 1082949-68-5

LY2584702 acts primarily as an ATP-competitive inhibitor of the p70 S6 kinase (S6K1), which is a crucial component of the mTOR signaling pathway. This pathway is integral to regulating cell growth, proliferation, and survival. The inhibition of S6K1 leads to decreased phosphorylation of downstream targets involved in protein synthesis and cell cycle progression, thereby exerting anti-tumor effects.

Anti-Tumor Efficacy

Research indicates that LY2584702 demonstrates significant anti-tumor activity across various cancer models:

- In vitro Studies : The compound has shown effective inhibition of cellular S6 phosphorylation with an IC50 value of approximately 0.24 μM in HCT116 colon carcinoma cells .

- In vivo Studies : In xenograft models using U87MG glioblastoma and HCT116 colon carcinoma, administration of LY2584702 at a dose of 2.5 mg/kg twice daily resulted in notable tumor growth inhibition .

Selectivity Profile

LY2584702 exhibits a high degree of selectivity over other kinases and cell surface markers, with a selectivity ratio indicating it effectively inhibits 83 other kinases while maintaining minimal off-target effects . This selectivity is crucial for reducing potential side effects associated with broader kinase inhibitors.

Clinical Trials

A Phase I clinical trial evaluated the safety and efficacy of LY2584702 in patients with advanced solid tumors. The results indicated that the compound was well-tolerated, with manageable side effects. Notably, some patients exhibited partial responses, suggesting potential therapeutic benefits in specific tumor types .

Comparative Biological Activity

The following table summarizes the biological activities and selectivity profiles of LY2584702 compared to other related compounds:

| Compound | Target Kinase | IC50 (μM) | Selectivity Ratio | Anti-Tumor Activity |

|---|---|---|---|---|

| LY2584702 | p70 S6 Kinase | 0.24 | High | Yes |

| PF-4708671 | p70 S6 Kinase | 0.5 | Moderate | Limited |

| Other Compounds | Various | Varies | Low | Variable |

Propiedades

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F4N2O3S/c1-14-5-8-17(9-6-14)31(29,30)27-11-3-2-4-16(27)13-20(28)26-15-7-10-19(22)18(12-15)21(23,24)25/h5-10,12,16H,2-4,11,13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMNKXLGLFNHND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.